



Protocol for the Application of Fmoc-NH-PEG4-CH2CH2COOH in Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG4-CH2CH2COOH	
Cat. No.:	B1673514	Get Quote

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Application Notes

Fmoc-NH-PEG4-CH2COOH, also known as Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid, is a heterobifunctional linker widely employed in solid-phase peptide synthesis (SPPS), bioconjugation, and drug delivery system development.[1][2][3][4] Its unique molecular architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers significant advantages in the synthesis of complex biomolecules.[1]

The primary applications of this linker include its use as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of peptides and as a versatile tool for the site-specific PEGylation of peptides and proteins.[1][5] In drug development, it is frequently utilized in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7]

The Fmoc group provides orthogonal protection to the terminal amine, allowing for its selective deprotection under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups.[1][8] The terminal carboxylic acid can be activated using standard peptide coupling reagents to form a stable amide bond with a free amine on a growing peptide chain or a resin.[1][2]



Key Physicochemical Properties

Property	- Value
Molecular Formula	C26H33NO8
Molecular Weight	487.5 g/mol
CAS Number	557756-85-1
Appearance	White to off-white solid
Solubility	Soluble in DMF, DMSO, DCM
Storage	Store at -20°C, protected from light and moisture.[1][9]

Experimental Protocols Resin Preparation and Swelling

Proper swelling of the solid-phase support is crucial for efficient peptide synthesis. The choice of resin depends on whether the C-terminus of the final peptide is an acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice.

Protocol:

- Place the desired amount of resin in a reaction vessel.
- Add a suitable solvent, such as dichloromethane (DCM) or DMF, to the resin.
- Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
- After swelling, wash the resin multiple times with the synthesis solvent (typically DMF) to remove any impurities.

Coupling of Fmoc-NH-PEG4-CH2CH2COOH to the Resin-Bound Peptide

This protocol describes the coupling of the PEG linker to the N-terminus of a peptide chain synthesized on a solid support.



Materials:

Peptide-resin with a free N-terminal amine

Fmoc-NH-PEG4-CH2CH2COOH

- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Solvent: N,N-Dimethylformamide (DMF)

Quantitative Parameters for Coupling:

Reagent	Equivalents (relative to resin loading)
Fmoc-NH-PEG4-CH2CH2COOH	1.5 - 3.0
HATU	1.45 - 2.9
DIPEA	3.0 - 6.0

Protocol:

- Pre-activation: In a separate vial, dissolve Fmoc-NH-PEG4-CH2CH2COOH and HATU in DMF. Add DIPEA to the solution and vortex briefly.
- Coupling Reaction: Add the activated linker solution to the swelled and deprotected peptideresin.
- Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.



Fmoc Deprotection of the PEG Linker

This step removes the Fmoc protecting group from the newly attached PEG linker, exposing a primary amine for further modification or peptide chain elongation.

Materials:

- PEGylated peptide-resin with N-terminal Fmoc protection
- Deprotection solution: 20% (v/v) piperidine in DMF

Quantitative Parameters for Fmoc Deprotection:

Parameter	Condition
Deprotection Reagent	20% Piperidine in DMF
Reaction Time	5 - 20 minutes (may require longer for PEGylated peptides)
Number of Treatments	1 - 2

Protocol:

- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 5-20 minutes at room temperature. For PEGylated peptides, steric
 hindrance may slow down the reaction, so a longer reaction time or a second treatment may
 be necessary.[1]
- The completion of the deprotection can be monitored by observing the release of the dibenzofulvene-piperidine adduct via UV spectrophotometry at around 301 nm.[1]
- Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the cleavage byproducts.

Cleavage of the PEGylated Peptide from the Resin and Side-Chain Deprotection



This final step cleaves the synthesized peptide from the solid support and removes the sidechain protecting groups.

Materials:

- Dry PEGylated peptide-resin
- Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
- Cold diethyl ether

Protocol:

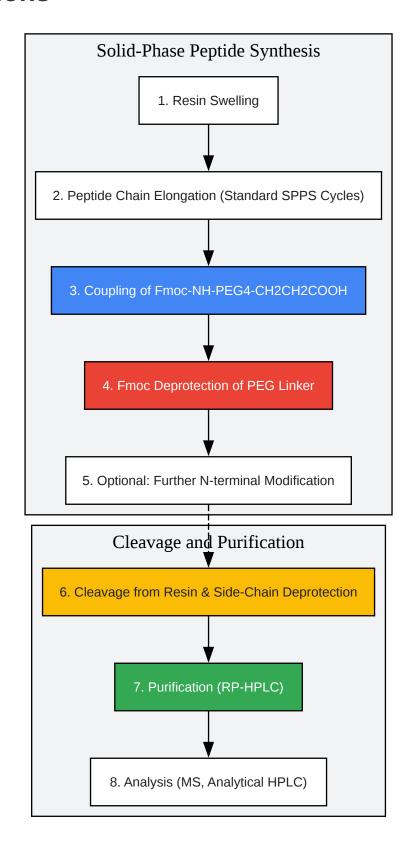
- Wash the dried peptide-resin with DCM and then dry it under vacuum.
- Add the cleavage cocktail to the resin in a fume hood.
- Gently agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers.
- Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (MS) and analytical HPLC.[10]



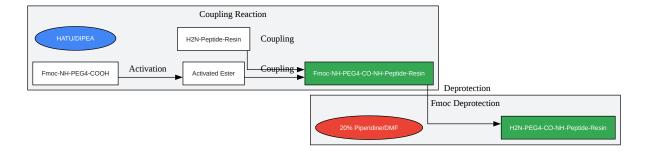
Visualizations



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Caption: Workflow for peptide synthesis using the Fmoc-NH-PEG4-CH2COOH linker.



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Caption: Key chemical transformations involving Fmoc-NH-PEG4-CH2CH2COOH.

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